1-[(3,4-Dimethoxyphenyl)methyl]-3-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}urea
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Overview
Description
1-[(3,4-Dimethoxyphenyl)methyl]-3-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}urea is a complex organic compound characterized by its unique structure, which includes a dimethoxyphenyl group, a pyridinyl group, and a pyrazinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3,4-Dimethoxyphenyl)methyl]-3-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}urea typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to first synthesize the 3,4-dimethoxybenzylamine, which is then reacted with a suitable isocyanate to form the urea linkage. The pyridinyl and pyrazinyl groups are introduced through subsequent reactions involving appropriate halogenated precursors and coupling agents.
Industrial Production Methods: Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-[(3,4-Dimethoxyphenyl)methyl]-3-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the aromatic rings are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated precursors, coupling agents like palladium catalysts.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-[(3,4-Dimethoxyphenyl)methyl]-3-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}urea has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(3,4-Dimethoxyphenyl)methyl]-3-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain kinases or disrupt protein-protein interactions, thereby affecting cellular signaling pathways.
Comparison with Similar Compounds
- 1-[(3,4-Dimethoxyphenyl)methyl]-3-{[3-(pyridin-2-yl)pyrazin-2-yl]methyl}urea
- 1-[(3,4-Dimethoxyphenyl)methyl]-3-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}urea
Comparison: Compared to similar compounds, 1-[(3,4-Dimethoxyphenyl)methyl]-3-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}urea stands out due to its unique combination of functional groups, which may confer distinct chemical and biological properties. Its specific arrangement of the dimethoxyphenyl, pyridinyl, and pyrazinyl groups can influence its reactivity and interactions with molecular targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-3-[(3-pyridin-3-ylpyrazin-2-yl)methyl]urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O3/c1-27-17-6-5-14(10-18(17)28-2)11-24-20(26)25-13-16-19(23-9-8-22-16)15-4-3-7-21-12-15/h3-10,12H,11,13H2,1-2H3,(H2,24,25,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLRXVPFYFFZXMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)NCC2=NC=CN=C2C3=CN=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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